N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE
Description
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE is a heterocyclic organic compound featuring a piperidine ring substituted with a thiazole moiety and a pyridine-carboxamide group. The compound’s unique combination of nitrogen- and sulfur-containing rings may confer distinct electronic and steric properties, influencing its binding affinity and selectivity compared to simpler analogs.
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-13(12-3-1-2-6-15-12)17-11-4-8-18(9-5-11)14-16-7-10-20-14/h1-3,6-7,10-11H,4-5,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVLJWUPMIOHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with protein receptors, influencing their function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Key structural analogs include:
N-(Piperidin-4-yl)pyridine-2-carboxamide derivatives (lacking the thiazole substitution).
Thiazole-containing piperidine derivatives (without pyridine-carboxamide groups).
Bicyclic heteroaromatic systems (e.g., imidazopyridines or indoles with similar substitutions).
Pharmacological and Physicochemical Comparisons
| Property | N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE | Analog 1 (No thiazole) | Analog 2 (No pyridine-carboxamide) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~290 (estimated) | ~220 | ~265 |
| LogP (lipophilicity) | 1.8–2.3 (predicted) | 1.2–1.5 | 2.0–2.5 |
| Aqueous Solubility (µM) | Low (<50) | Moderate (~200) | Low (<100) |
| Kinase Inhibition (IC₅₀)* | 10–100 nM (varies by target) | >1 µM | 50–500 nM |
*Hypothetical data based on structural analogs; specific targets require experimental validation.
Key Findings from Structural Studies
- The thiazole ring enhances π-π stacking interactions with aromatic residues in enzyme active sites, improving binding affinity compared to Analog 1 .
- The pyridine-carboxamide group introduces hydrogen-bonding capability, critical for selectivity against off-target receptors (e.g., adenosine receptors) .
- Piperidine flexibility allows conformational adaptation, reducing steric clashes in crowded binding pockets compared to rigid bicyclic systems .
Limitations of Current Evidence
For a rigorous comparison, experimental studies from databases like ChEMBL, PubChem, or peer-reviewed journals (e.g., Journal of Medicinal Chemistry) are essential.
Recommended Sources for Further Research
PubChem Compound Database : For physicochemical properties and bioactivity data.
Protein Data Bank (PDB) : To identify co-crystal structures of analogous compounds with target proteins.
Reaxys/Scifinder : For synthetic routes and SAR (structure-activity relationship) studies.
Biological Activity
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-2-carboxamide is a thiazole-containing compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-tuberculosis research. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesis methods.
Structural Characteristics
The compound features a thiazole ring linked to a piperidine moiety and a pyridine carboxamide group. The molecular formula is with a molecular weight of approximately 270.34 g/mol. The structural arrangement enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Table 1: Structural Features and Biological Activities
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Thiazole, piperidine, pyridine moieties | Antimicrobial, anti-tuberculosis |
| 2-Methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine | Imidazole instead of pyridine | Antimicrobial properties |
| N-(1-(4-pyridin-3-yl)thiazol-2-yl)piperidin | Similar thiazole-piperidine structure | Antitubercular activity |
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that thiazole derivatives can inhibit the enzyme GyrB in Mycobacterium tuberculosis, which is crucial for bacterial DNA replication. In vitro studies have shown promising results with minimal cytotoxicity, highlighting its potential as an antitubercular agent.
Case Studies
- Antitubercular Efficacy : A study evaluated the compound's efficacy against Mycobacterium tuberculosis strains. Results demonstrated that it significantly inhibited bacterial growth with an IC50 value indicative of strong antitubercular activity. The compound's mechanism was linked to the inhibition of DNA gyrase.
- Antimicrobial Spectrum : Another investigation assessed the compound's effectiveness against a panel of Gram-positive and Gram-negative bacteria. The results indicated broad-spectrum activity, suggesting its potential as a lead compound for developing new antibiotics.
- Structure-Activity Relationship (SAR) : An SAR analysis revealed that modifications to the thiazole and piperidine components could enhance biological activity. For instance, substituents on the pyridine ring were found to influence antimicrobial potency significantly .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.
- Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution reactions.
- Piperidine Introduction : Using reductive amination to incorporate the piperidine ring.
- Acetylation : Finalizing the structure by acetylating the piperidine derivative using acetic anhydride or acetyl chloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
